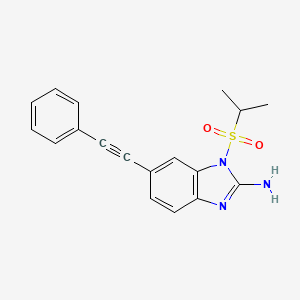

6-(Phenylethynyl)-1-(propane-2-sulfonyl)-1H-benzimidazol-2-amine

Cat. No. B8623129

M. Wt: 339.4 g/mol

InChI Key: NYCNFFNAMDEGLK-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07320995B2

Procedure details

Under a nitrogen atmosphere, combine 1-isopropylsulfonyl-2-amino-6-iodo benzimidazole (400 g, 1.095 moles), bis(triphenylphosphine) palladium(II)acetate (32.8 g, 0.044 moles), and CuI (41.7 g, 0.219 moles), followed by DMSO (8.4 L) and triethylamine (317 g, 3.133 moles). Stir the resulting mixture at 20 to 25° C. for 15 minutes, followed by the addition of phenylacetylene (168 g, 1.645 moles) over 30 minutes giving a temperature rise to 34° C. Cool the reaction slowly to 20 to 25° C., and after 15 hours, quench an aliquot of the reaction into water and dilute with CH3CN for HPLC analysis. The HPLC chromatogram (Column:Zorbax SB-C8, 4.6×250 mm, 5 micron UV=218 nm, gradients acetonitrile/buffer) indicates complete consumption of the iodide with the production of two new less polar products (desired product and phenylacetylene dimer). Add water (4 L) to the reaction over 1 hour giving a temperature rise to 40° C., and a dark precipitate (mainly catalyst). Filter the reaction through a thin layer of Celite® (24 cm diameter) with no washing of the catalyst waste cake. Return the filtrate to the reactor and add an additional 4 L of water over 1 hour to give an ending temperature of 45° C., and a yellow slurry. Leave the mixture to cool overnight to 20 to 25° C. with stirring. Collect the solids by vacuum filtration, and wash with water (4 L). Dry the solids at 60° C. under vacuum to constant weight. Yield=319 g (86%) of light yellow granular solid. MS(ES+): m/z=340.2 (M+H)+

Quantity

400 g

Type

reactant

Reaction Step One

Name

CuI

Quantity

41.7 g

Type

catalyst

Reaction Step Seven

Identifiers

|

REACTION_CXSMILES

|

[CH:1]([S:4]([N:7]1[C:11]2[CH:12]=[C:13](I)[CH:14]=[CH:15][C:10]=2[N:9]=[C:8]1[NH2:17])(=[O:6])=[O:5])([CH3:3])[CH3:2].CS(C)=O.C(N(CC)CC)C.[C:29]1([C:35]#[CH:36])[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=1>CC#N.C([O-])(=O)C.[Pd+2].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C([O-])(=O)C.[Cu]I>[CH:1]([S:4]([N:7]1[C:11]2[CH:12]=[C:13]([C:36]#[C:35][C:29]3[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=3)[CH:14]=[CH:15][C:10]=2[N:9]=[C:8]1[NH2:17])(=[O:6])=[O:5])([CH3:3])[CH3:2] |f:5.6.7.8.9|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

400 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)S(=O)(=O)N1C(=NC2=C1C=C(C=C2)I)N

|

Step Two

|

Name

|

|

|

Quantity

|

8.4 L

|

|

Type

|

reactant

|

|

Smiles

|

CS(=O)C

|

Step Three

|

Name

|

|

|

Quantity

|

317 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)N(CC)CC

|

Step Four

|

Name

|

|

|

Quantity

|

168 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)C#C

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CC#N

|

Step Six

|

Name

|

|

|

Quantity

|

32.8 g

|

|

Type

|

catalyst

|

|

Smiles

|

C(C)(=O)[O-].[Pd+2].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C(C)(=O)[O-]

|

Step Seven

|

Name

|

CuI

|

|

Quantity

|

41.7 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Cu]I

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)#N

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

22.5 (± 2.5) °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

Stir the resulting mixture at 20 to 25° C. for 15 minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

giving a temperature rise to 34° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Cool

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction slowly to 20 to 25° C.

|

WAIT

|

Type

|

WAIT

|

|

Details

|

after 15 hours

|

|

Duration

|

15 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

quench

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

an aliquot of the reaction into water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

consumption of the iodide with the production of two new less polar products (desired product and phenylacetylene dimer)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Add water (4 L) to the reaction over 1 hour

|

|

Duration

|

1 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

giving a temperature rise to 40° C.

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

Filter

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction through a thin layer of Celite® (24 cm diameter) with

|

WASH

|

Type

|

WASH

|

|

Details

|

no washing of the catalyst waste cake

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

add an additional 4 L of water over 1 hour

|

|

Duration

|

1 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give an ending temperature of 45° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Leave the mixture

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to cool overnight to 20 to 25° C.

|

|

Duration

|

8 (± 8) h

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

with stirring

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Collect the solids

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

by vacuum filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

wash with water (4 L)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Dry the solids at 60° C. under vacuum to constant weight

|

Outcomes

Product

Details

Reaction Time |

15 min |

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(C)(C)S(=O)(=O)N1C(=NC2=C1C=C(C=C2)C#CC2=CC=CC=C2)N

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |